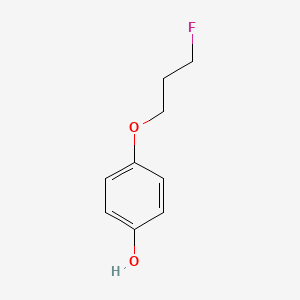

4-(3-Fluoropropoxy)phenol

Description

Contextualization within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. bohrium.comtandfonline.comnih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. bohrium.comtandfonline.comacs.org The presence of the C-F bond, the strongest single bond in organic chemistry, often enhances the metabolic stability of drug candidates by blocking sites susceptible to metabolism. acs.org

The field of fluorinated organic chemistry has expanded rapidly, with fluorinated compounds now being routinely synthesized in pharmaceutical research. bohrium.com This is a significant shift from the mid-20th century when such compounds were relatively rare in medicinal chemistry. bohrium.com The success of fluoro-pharmaceuticals suggests that incorporating fluorine is a viable strategy to improve the odds of success in drug discovery. nih.gov

Significance of Phenol (B47542) and Ether Motifs in Advanced Synthesis

Phenols and phenolic ethers are fundamental structural motifs found in a vast array of natural products and synthetic compounds, including many approved pharmaceuticals. nih.govacs.orgnsf.gov The phenol group, with its hydroxyl (-OH) functionality, can act as both a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding to biological targets. stereoelectronics.org The ether linkage, on the other hand, provides structural flexibility and can influence a molecule's conformation and physicochemical properties. nih.gov

A comprehensive analysis of U.S. FDA-approved drugs reveals that phenols and phenolic ethers are recurring and significant scaffolds. nih.govacs.org In 2020, 62% of small-molecule drugs approved contained these motifs, underscoring their continued importance in drug design. nih.govacs.org The strategic combination of phenol and ether functionalities allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential. researchgate.net

Overview of Aryloxy Fluorinated Compounds in Modern Chemical Research

Aryloxy fluorinated compounds, a class that includes 4-(3-Fluoropropoxy)phenol, represent a growing area of interest in chemical research. acs.orgacs.org These compounds combine the structural features of an aromatic ring linked to an oxygen atom (aryloxy group) with one or more fluorine atoms. This combination can lead to unique properties and applications.

The synthesis of aryloxy fluorinated compounds can be achieved through various methods, including the Williamson ether synthesis, where a phenoxide reacts with a fluorinated alkyl halide. Research has also explored alternative synthetic routes, such as using siloxanes in the presence of fluoride (B91410) ion catalysts for substitution reactions. acs.org The development of efficient synthetic methodologies is crucial for accessing a diverse range of these compounds for further investigation.

Derivatives of aryloxy fluorinated compounds have been investigated for various applications. For instance, the synthesis of N-{3-(3-fluoropropoxy)phenyl}-4-chlorocinnamamide, a derivative of this compound's structural isomer, has been explored in the context of developing radiotracers for medical imaging. nih.gov Furthermore, the incorporation of fluorinated aryloxy groups into phosphazenes and other inorganic structures is an active area of research. acs.orgacs.orglboro.ac.uk

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C9H11FO2 |

| IUPAC Name | This compound |

| Molecular Weight | 170.18 g/mol |

| CAS Number | 104198-69-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11FO2 |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

4-(3-fluoropropoxy)phenol |

InChI |

InChI=1S/C9H11FO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2 |

InChI Key |

OUEYVIVSYJNUHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCF |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 3 Fluoropropoxy Phenol and Analogues

Precursor-Based Synthesis Strategies

These strategies involve the formation of the ether linkage by reacting a phenolic precursor with a fluorinated alkylating agent. The Williamson ether synthesis is a cornerstone of this approach, though its application requires careful consideration of substrate reactivity and potential side reactions.

The most direct route to 4-(3-Fluoropropoxy)phenol is the O-alkylation of hydroquinone (B1673460) (1,4-dihydroxybenzene) with a 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane (B1205824) or 1-chloro-3-fluoropropane. This reaction is a classic example of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org

The primary challenge in this specific synthesis is achieving mono-alkylation over di-alkylation. Since hydroquinone has two acidic phenolic protons, it can be deprotonated at one or both hydroxyl groups. The di-alkylation product, 1,4-bis(3-fluoropropoxy)benzene, is a significant potential byproduct. To favor the desired mono-substituted product, several strategies can be employed:

Use of Excess Hydroquinone: Employing a large excess (e.g., 5 to 10 equivalents) of hydroquinone relative to the alkylating agent ensures that the halide is more likely to encounter a molecule of unreacted hydroquinone rather than the mono-alkylated phenoxide intermediate. researchgate.net

Slow Addition of the Alkylating Agent: Adding the 3-fluoropropyl halide slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, further reducing the probability of a second alkylation event occurring on the already mono-substituted product. researchgate.net

Choice of Base and Solvent: The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to generate the phenoxide nucleophile. gordon.edu The choice of solvent, often a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724), is crucial for solvating the cation of the base and facilitating the SN2 reaction. researchgate.net

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenols

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Catalyst | Key Outcome |

| 4-Methylphenol | Chloroacetic Acid | NaOH | Water | None | Synthesis of 4-Methylphenoxyacetic acid gordon.edu |

| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Organic | Tetrabutylammonium (B224687) bromide | Phase-transfer catalysis to facilitate reaction between phases utahtech.edu |

| 2,5-Dimethylphenol | 1-Bromo-3-chloropropane | Various | Various | Phase-Transfer Catalysts | Study of catalyst effect on halopropylation selectivity researchgate.net |

| Hydroquinone | Propargyl Bromide | K₂CO₃ | Acetone | None | Mono-alkylation favored by slow addition and excess hydroquinone researchgate.net |

To circumvent the issue of di-alkylation and achieve selective mono-alkylation of symmetric diols like hydroquinone, a protecting group strategy is often employed. This involves temporarily blocking one of the hydroxyl groups, performing the alkylation on the remaining free hydroxyl, and then removing the protecting group.

A protecting group must meet several criteria: it should be easy to introduce, stable under the conditions of the subsequent reaction (in this case, O-alkylation), and easy to remove selectively without affecting other functional groups. achemblock.com For phenols, common protecting groups include:

Benzyl (B1604629) (Bn) ether: Introduced using benzyl bromide or chloride and a base. It is stable to a wide range of conditions but can be removed by catalytic hydrogenation.

Silyl (B83357) ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol (B47542) with the corresponding silyl chloride. They are typically removed using a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF).

p-Hydroxyphenacyl (pHP) group: A photoremovable protecting group that can be cleaved using UV light, offering mild deprotection conditions. acs.org

In the context of synthesizing this compound, a potential route would involve:

Mono-protection of hydroquinone, for example, as 4-(benzyloxy)phenol.

Alkylation of the remaining free hydroxyl group with 1-bromo-3-fluoropropane under Williamson ether synthesis conditions.

Deprotection (e.g., hydrogenolysis of the benzyl group) to yield the final product.

This multi-step approach, while longer, provides excellent control and selectivity, leading to a higher yield of the desired mono-alkylated product.

The core reaction for introducing the fluoropropoxy group onto a phenol is the SN2 reaction between a phenoxide and a 3-fluoropropyl derivative with a good leaving group. This method is broadly applicable for the synthesis of various aryl ethers. masterorganicchemistry.comyoutube.com

The reactivity of the alkylating agent is a key factor. The leaving group's ability influences the reaction rate, following the general trend I > Br > Cl > OTs (tosylate) > OMs (mesylate). While 1-bromo-3-fluoropropane is a common choice, activated derivatives like 3-fluoropropyl tosylate can also be used. wikipedia.org

The reaction mechanism involves the backside attack of the phenoxide nucleophile on the carbon atom bearing the leaving group. For this reason, the reaction works best with primary alkyl halides like 1-bromo-3-fluoropropane, as steric hindrance is minimal. masterorganicchemistry.comyoutube.com Secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.com

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), can be beneficial, especially in biphasic reaction systems (e.g., aqueous NaOH and an organic solvent). utahtech.edu The catalyst helps to transport the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides, thereby accelerating the reaction. utahtech.edu

Approaches Involving Boronic Acid Intermediates

Organoboron chemistry offers powerful and versatile alternative routes for synthesizing phenols and their derivatives. These methods involve the creation of a carbon-boron bond, which is then transformed into a carbon-oxygen bond.

A modern and highly effective method for phenol synthesis is the oxidation of arylboronic acids. This approach can be applied to prepare this compound by first synthesizing the corresponding boronic acid intermediate, (4-(3-fluoropropoxy)phenyl)boronic acid, and then oxidizing it.

Synthesis of the Boronic Acid Intermediate: The required (4-(3-fluoropropoxy)phenyl)boronic acid can be prepared through several standard methods:

From an Aryl Halide: Starting with 1-bromo-4-(3-fluoropropoxy)benzene (B12080116), the boronic acid can be formed via a lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching with a trialkyl borate (B1201080) like trimethyl borate, and subsequent acidic workup.

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between 1-bromo-4-(3-fluoropropoxy)benzene and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) provides the corresponding boronate ester, which can then be hydrolyzed to the boronic acid. mdpi.com

Oxidation to the Phenol: Once the (4-(3-fluoropropoxy)phenyl)boronic acid is obtained, it can be converted to this compound via oxidative hydroxylation. A common and efficient method involves using an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide. arkat-usa.orgresearchgate.net The reaction proceeds rapidly, often at room temperature, and can be performed under catalyst-free and solvent-free ("green") conditions, affording high yields of the corresponding phenol. arkat-usa.org

The proposed mechanism involves the reaction of the boronic acid with hydrogen peroxide to form an intermediate adduct. A subsequent rearrangement, where the aryl group migrates from the boron to the oxygen atom, followed by hydrolysis, yields the phenol and boric acid as a byproduct. arkat-usa.org

Table 2: Conditions for Oxidative Hydroxylation of Arylboronic Acids

| Arylboronic Acid Substrate | Oxidant | Catalyst/Additive | Solvent | Time | Yield |

| Phenylboronic Acid | H₂O₂ | None | None | 1 min | 99% arkat-usa.org |

| Substituted Phenylboronic Acids | H₂O₂ | None | Ethanol (co-solvent) | 1 min | Excellent yields arkat-usa.org |

| 4-Acetylphenylboronic Acid | Peroxynitrite (ONOO⁻) | None | Buffer | N/A | Rapid reaction nih.gov |

| Various Arylboronic Acids | Air (O₂) | Cu NPs-Ellagic Acid | Water | Short | High yields researchgate.net |

While not a direct synthesis of this compound, the synthesis of aryldifluoromethyl aryl ethers (Ar-CF₂-O-Ar') represents a related and advanced strategy for forming fluorinated aryl ether linkages. Recent developments have established efficient methods using nickel-catalyzed cross-coupling reactions.

This approach typically involves a Suzuki-type cross-coupling between an aryloxydifluoromethyl bromide (Ar-O-CF₂-Br) and an arylboronic acid. This nickel-catalyzed methodology is valued for its mild reaction conditions and good tolerance of various functional groups on both coupling partners. The reaction proceeds efficiently, allowing for the late-stage introduction of the aryloxydifluoromethyl motif into complex molecules. Mechanistic studies suggest that the reaction may proceed through a Ni(I)/Ni(III) catalytic cycle. This strategy highlights the power of modern cross-coupling chemistry in constructing challenging C-O bonds and accessing unique fluorinated motifs.

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryloxy Phenols

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the formation of aryl ethers. This pathway involves the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group, leading to the displacement of a suitable leaving group.

The SNAr mechanism is particularly effective when the aryl halide substrate contains potent electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) at positions ortho or para to the leaving group. wikipedia.orgvapourtec.com These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction. stackexchange.comnih.gov For the synthesis of fluoropropoxy-substituted phenols, this would typically involve the reaction of an activated aryl halide with 3-fluoropropanol in the presence of a base. The base deprotonates the alcohol, forming the more nucleophilic 3-fluoropropoxide anion, which then attacks the electron-deficient aromatic ring.

Aryl fluorides are often excellent leaving groups in SNAr reactions, a phenomenon known as the "element effect," where the leaving group ability follows the order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and thus more susceptible to nucleophilic attack.

An illustrative example of an SNAr reaction on an activated aryl halide is the reaction of 4-fluoro-1-nitrobenzene with a nucleophile. researchgate.net The nitro group at the para position provides the necessary activation for the displacement of the fluoride ion.

Table 1: Representative SNAr Reactions with Activated Aryl Halides

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | - | Neat | 100 | 4-(1-Pyrrolidinyl)-1-nitrobenzene | 95 | researchgate.net |

| 2,4-Difluoronitrobenzene | Morpholine | - | EtOH | Reflux | 4-(2-Fluoro-4-nitrophenyl)morpholine | High | vapourtec.com |

This table presents examples of SNAr reactions with activated aryl halides and various nucleophiles to demonstrate the general applicability of the method.

Resorcinol (B1680541) and its derivatives can serve as nucleophiles in SNAr reactions to generate more complex aryloxy phenols. In this approach, one of the hydroxyl groups of resorcinol is deprotonated by a base to form a phenoxide, which then attacks an activated aryl halide. This method allows for the introduction of a hydroxyphenyl moiety onto an aromatic ring.

A relevant example is the synthesis of 4-(3-fluoro-5-trifluoromethylpyridin-2-yloxy)-phenol, which is prepared from the reaction of hydroquinone (a regioisomer of resorcinol) with 2,3-difluoro-5-(trifluoromethyl)pyridine. prepchem.com In this case, the pyridine (B92270) ring is highly activated towards nucleophilic attack by the presence of the trifluoromethyl group and the ring nitrogen atoms. One of the fluorine atoms is displaced by one of the hydroxyl groups of hydroquinone. This reaction demonstrates the feasibility of using dihydroxybenzenes as nucleophiles in SNAr reactions with activated (hetero)aryl halides.

Table 2: Example of a Resorcinol Analogue in SNAr Reaction

| Dihydroxybenzene | Activated Aryl Halide | Base | Solvent | Product | Yield (%) | Reference |

|---|

This table showcases a specific example of a dihydroxybenzene derivative used in an SNAr reaction to form a complex aryloxy phenol.

Catalytic Synthesis Approaches

Catalytic methods have become indispensable in modern organic synthesis, offering milder reaction conditions and broader substrate compatibility compared to classical methods. Palladium and copper-catalyzed reactions are particularly prominent in the synthesis of phenols and aryl ethers.

The palladium-catalyzed hydroxylation of aryl halides provides a direct route to phenols. This transformation is valuable for synthesizing the phenol core of molecules like this compound, potentially from a precursor such as 1-bromo-4-(3-fluoropropoxy)benzene. The reaction typically employs a palladium catalyst, a suitable ligand (often a bulky biarylphosphine), and a hydroxide source, such as an alkali metal hydroxide.

The choice of ligand is crucial to prevent the competing side reaction of ether formation, where the newly formed phenol reacts with another molecule of the aryl halide. fluorine1.ru Bulky ligands can sterically hinder this second coupling step, favoring the formation of the desired phenol.

Table 3: Conditions for Palladium-Catalyzed Hydroxylation of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | General Product | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | tBuBrettPhos | KOH | 1,4-Dioxane/Water | 80 | Phenols | fluorine1.ru |

This table outlines typical conditions for the palladium-catalyzed hydroxylation of aryl halides, a key step in the synthesis of various phenol derivatives.

The Ullmann condensation, a copper-catalyzed reaction, is a classic and widely used method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers and alkyl aryl ethers. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize catalytic amounts of copper salts, often in combination with ligands, allowing the reaction to proceed under milder conditions. nih.gov

For the synthesis of this compound, an Ullmann coupling could be envisioned between a protected 4-halophenol and 3-fluoropropanol, or between hydroquinone and a 3-fluoropropyl halide. The use of ligands such as N,N-dimethylglycine or picolinic acid has been shown to significantly improve the efficiency and substrate scope of these reactions. nih.gov

Table 4: Ligand-Promoted Copper-Catalyzed O-Arylation of Phenols

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | General Product | Reference |

|---|---|---|---|---|---|---|

| CuI | Picolinic acid | K₃PO₄ | DMSO | Mild | Diaryl ethers | nih.gov |

| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Diaryl ethers | nih.gov |

This table summarizes various conditions for the copper-catalyzed Ullmann etherification, a versatile method for forming the C-O bond in aryl ethers.

The addition of alcohols to fluorinated olefins represents another synthetic route to fluoroalkyl ethers. This method can proceed via either nucleophilic or free-radical mechanisms, depending on the reactants and conditions. In the context of synthesizing a fluoropropoxy group, this would involve the addition of a phenol to a fluorinated propene derivative.

For instance, the reaction of an alcohol with a fluoroalkene can be facilitated in the presence of a base, which deprotonates the alcohol to generate a more potent nucleophile. This alkoxide then adds to the double bond of the fluoroolefin. Alternatively, free-radical addition can be initiated by radical initiators. A study on the synthesis of fluorinated ethers demonstrated a green process involving the addition of 2,2,2-trifluoroethanol (B45653) to fluorinated olefins in water, highlighting an environmentally friendly approach. rsc.org

While less common than Williamson ether synthesis or Ullmann coupling for this specific target, this method offers an alternative pathway, particularly for the synthesis of more complex fluorinated ether structures.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of specialty chemicals like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of this compound, traditionally approached via methods like the Williamson ether synthesis, is being re-evaluated to align with these sustainable objectives.

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Research into the O-alkylation of phenols, the key reaction in synthesizing this compound, has explored solvent-free and aqueous-based systems.

Solvent-Free Conditions: Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating a major source of waste. For phenolic compounds, O-alkylation has been successfully performed under solvent-free conditions at room temperature by grinding the reactants (phenol, an alkyl bromide, and a base like potassium carbonate) with a catalyst in a mortar. researchgate.net This method is easy to handle and can produce good to excellent yields of the desired ether products. researchgate.net Another approach involves using heterogeneous recyclable catalysts, such as FeCl₃/MCM41, which have demonstrated high activity under solvent-free conditions for related reactions like coumarin (B35378) synthesis from phenols. The absence of a solvent can also enhance reaction rates and selectivity, as aromatic solvents might competitively adsorb to the catalyst or protic solvents could block active sites.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Aqueous tetra-n-butyl ammonium hydroxide (TBAOH) solution has been utilized as both a green reaction medium and an efficient catalyst for the O-alkylation of phenols. researchgate.net In this system, TBAOH can act as a strong base, a reaction medium, and a phase-transfer catalyst, facilitating the reaction between the water-insoluble organic reactants. researchgate.net Deep eutectic solvents (DES), such as a combination of urea (B33335) and choline (B1196258) chloride, also present a promising, biodegradable, and recyclable alternative to traditional organic solvents for the benzylation of phenols, achieving good to excellent yields of O-alkylated products. researchgate.net

The following table summarizes various green solvent systems applicable to phenol O-alkylation.

Table 1: Green Reaction Conditions for Phenol O-Alkylation| Condition | Reagents/Catalyst | Advantages |

|---|---|---|

| Solvent-Free | Phenol, Alkyl halide, K₂CO₃, Organic base | Eliminates solvent waste, simple procedure, good yields. researchgate.net |

| Aqueous Medium | Aqueous TBAOH | Green solvent, catalyst, and phase-transfer agent in one. researchgate.net |

| Deep Eutectic Solvent | Choline chloride/Urea | Non-toxic, biodegradable, inexpensive, recyclable. researchgate.net |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The classic Williamson ether synthesis, a common route to this compound, involves reacting a phenoxide with an alkyl halide (e.g., 4-hydroxyphenol with 1-fluoro-3-halopropane).

The reaction can be represented as: Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX

While often providing good yields, this reaction inherently has poor atom economy because a stoichiometric amount of a salt (e.g., sodium halide) is produced as a byproduct. For every mole of the ether product, one mole of salt waste is generated.

To improve atom economy, alternative synthetic routes are considered. Addition reactions, for example, are highly atom-economical as they incorporate all reactant atoms into the final product. While not always feasible, designing syntheses that favor additions and minimize substitutions or eliminations is a key goal of green chemistry. In the context of ether synthesis, improving the efficiency of the Williamson reaction can be achieved by carefully selecting starting materials and catalyst systems to maximize yield and minimize side reactions, even if the theoretical atom economy remains the same.

Calculating Atom Economy for this compound Synthesis (via Williamson Route):

Reactants: Hydroquinone (C₆H₆O₂, ~110.11 g/mol ) + 1-Bromo-3-fluoropropane (C₃H₆BrF, ~140.99 g/mol ) + Sodium Hydroxide (NaOH, ~40.00 g/mol )

Product: this compound (C₉H₁₁FO₂, ~170.18 g/mol )

Byproducts: Sodium Bromide (NaBr, ~102.89 g/mol ) + Water (H₂O, ~18.02 g/mol )

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 % Atom Economy = (170.18 / (110.11 + 140.99 + 40.00)) x 100 ≈ 58.5%

This calculation demonstrates that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into waste products.

Reducing waste is a critical objective of green chemistry, directly linked to atom economy and the choice of solvents and reagents. patsnap.com Key strategies applicable to the synthesis of this compound and its analogues include:

Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric amounts drastically reduces waste. For instance, developing catalytic O-alkylation processes avoids the large quantities of base and subsequent salt byproducts seen in the traditional Williamson synthesis. mdpi.com While research has focused on gas-phase alkylation over solid acid catalysts like γ-Al₂O₃, these often require high temperatures (250-450 °C). mdpi.com

Recyclable Catalysts: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused minimizes waste and reduces costs.

Byproduct Valorization: Finding applications for byproducts can turn waste into valuable materials. While the salt byproduct from Williamson synthesis has limited use, in large-scale industrial processes, its recovery and purification could be considered. patsnap.com

Process Optimization: Implementing closed-loop recycling systems can capture and reuse unreacted starting materials or byproducts, significantly cutting down on waste output. patsnap.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.org By directly coupling with the molecules in a reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and enhance product purity. ajrconline.orgmdpi.com

This technique has been successfully applied to a wide range of organic reactions, including the O-alkylation of phenols to produce ethers. researchgate.net For example, the synthesis of phenoxyacetoanilides was achieved by the O-alkylation of p-cresol (B1678582) under microwave irradiation, demonstrating a clean and efficient method. researchgate.net Similarly, microwave-assisted methods have been developed for the synthesis of coumarins from phenols and hydroxylated biphenyls from natural phenols, often using environmentally benign solvents like water. cnr.itresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Phenolic Compounds

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Coumarin Synthesis | ~6 hours (reflux) | 30 minutes | nih.gov |

| Benzimidazole Synthesis | ~1 hour (reflux) | 10 minutes | ajrconline.org |

| Oxidative Coupling of Phenols | Longer reaction times | Significantly reduced reaction times (e.g., from hours to minutes) with similar or better yields. | cnr.it |

The application of microwave-assisted protocols to the synthesis of this compound could offer substantial improvements in efficiency and sustainability, aligning with the core tenets of green chemistry. nih.gov The reduction in reaction time leads to significant energy savings, and the frequent compatibility with solvent-free or green solvent systems further enhances its environmental credentials. ajrconline.orgcnr.it

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search for the spectroscopic and analytical data of the chemical compound this compound, it has been determined that the specific experimental data required to detail its structural and molecular characteristics is not available in publicly accessible scientific literature and databases.

The request specified a detailed article on the spectroscopic characterization of this compound, focusing on advanced analytical techniques. The structured outline included in-depth analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with subsections dedicated to Proton (¹H) NMR, Fluorine (¹⁹F) NMR, Carbon (¹³C) NMR, High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective was to populate these sections with scientifically accurate data, including detailed data tables and research findings.

Despite extensive searches for primary literature, including journals of medicinal and organic chemistry, and spectral databases, no publications or repositories containing the specific ¹H, ¹⁹F, and ¹³C NMR chemical shifts, coupling constants, or the mass spectrometry fragmentation patterns and exact mass measurements for this compound could be located.

Consequently, without the foundational experimental data, it is not possible to generate the requested scientific article. The creation of data tables and a thorough, informative analysis as per the provided outline cannot be completed. Scientific accuracy is paramount, and in the absence of verifiable data, any attempt to provide the requested information would be speculative and not based on established research findings.

Iii. Spectroscopic Characterization and Advanced Analytical Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(3-Fluoropropoxy)phenol is characterized by absorption bands corresponding to its key structural features: the hydroxyl group, the aromatic ring, the ether linkage, and the carbon-fluorine bond.

The most distinct feature in the IR spectrum of a phenol (B47542) is the O-H stretching vibration, which typically appears as a broad and strong band in the region of 3200–3500 cm⁻¹ due to intermolecular hydrogen bonding. libretexts.orglibretexts.orgdocbrown.info The C-O stretching vibration of the phenolic hydroxyl group gives rise to a strong band around 1220 cm⁻¹. quimicaorganica.org

The presence of the benzene (B151609) ring is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. docbrown.info The C=C stretching vibrations within the aromatic ring typically produce bands of variable intensity in the 1450–1600 cm⁻¹ region. libretexts.org

The aliphatic portion of the molecule, the 3-fluoropropoxy group, also presents characteristic signals. The C-O-C stretching of the ether linkage results in a strong absorption, typically in the 1000-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propoxy chain appear as strong bands in the 2850-3000 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the 1000-1400 cm⁻¹ region, which may overlap with other absorptions.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Phenolic C-O | Stretch | ~1220 | Strong |

| Ether C-O-C | Stretch | 1300 - 1000 | Strong |

| Alkyl C-F | Stretch | 1400 - 1000 | Strong |

This table is based on typical IR absorption frequencies for the functional groups present in the molecule. libretexts.orglibretexts.orgdocbrown.infoquimicaorganica.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. youtube.com For this compound, the primary chromophore is the substituted benzene ring. The absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). libretexts.org

The main electronic transitions observed in phenolic compounds are π → π* transitions, associated with the π-electron system of the aromatic ring. uzh.ch Phenol itself typically exhibits two absorption bands, with a primary band around 210 nm and a secondary band (the B-band) around 270-280 nm. docbrown.infocdnsciencepub.com The presence of an alkoxy substituent, such as the 3-fluoropropoxy group, acts as an auxochrome. The lone pair electrons on the ether oxygen can delocalize into the aromatic ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band compared to unsubstituted phenol. youtube.com Therefore, the maximum absorbance (λmax) for this compound is expected to be slightly higher than that of phenol, likely in the 280-295 nm range.

Spectrophotometric methods are widely used for the quantitative analysis of total phenolic content in a sample. While not specific to a single compound, these assays react with the phenolic hydroxyl group. A change in pH significantly affects the UV spectrum of phenols. In a basic solution, the phenolic proton is removed to form a phenolate (B1203915) ion. This increases the conjugation of the lone pair electrons on the oxygen with the aromatic ring, causing a pronounced bathochromic shift and a hyperchromic effect. youtube.com This pH-dependent shift can be utilized for quantification by measuring the absorbance at the λmax of the phenolate ion.

For analytical purposes, especially in complex matrices or at low concentrations, the native UV absorbance of this compound might be insufficient for sensitive detection. Chemical derivatization can be employed to enhance its detectability. This process involves reacting the phenolic hydroxyl group with a reagent that introduces a highly absorbing chromophore into the molecule. scirp.org

A common strategy is pre-column derivatization before HPLC analysis. For instance, reacting the phenol with a reagent like 4-nitrobenzoyl chloride would attach a nitrobenzoyl group, which has a much higher molar absorptivity and a λmax at a longer wavelength than the parent phenol. scirp.orgscirp.org This results in a significant increase in the detector response, thereby lowering the limit of detection and improving the selectivity of the analysis. scirp.org

Chromatographic Methods for Purity Assessment and Profiling

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. phenomenex.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. mdpi.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times for phenolic compounds, a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group. phenomenex.comcnrs.fr The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detector | UV or DAD at ~285 nm |

These parameters are representative and may require optimization for specific applications. phenomenex.commdpi.comcnrs.fr

When coupled with a UV-Vis detector, HPLC becomes a powerful quantitative tool. For routine analysis, a single-wavelength UV detector is set to the λmax of this compound to achieve maximum sensitivity. mdpi.com

A Diode Array Detector (DAD) offers significant advantages over a standard UV detector. nih.gov A DAD acquires the full UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for method development, peak identification, and purity assessment. cnrs.frnih.gov The key benefits of HPLC-DAD include:

Peak Purity Analysis: The spectra across a single chromatographic peak can be compared. If the peak is pure, the normalized spectra will be identical. The presence of a co-eluting impurity will result in spectral differences.

Compound Identification: The acquired spectrum of a peak can be compared to that of a known reference standard or a spectral library to confirm the identity of the compound.

Optimal Wavelength Selection: The DAD allows for the determination of the λmax from the acquired spectrum, ensuring that the optimal wavelength is used for quantification.

High-Performance Liquid Chromatography (HPLC)

Pre-column and Post-column Derivatization Strategies in HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phenolic compounds. However, the analysis of certain phenols, including this compound, can be enhanced through derivatization, a process that modifies the analyte to improve its chromatographic behavior or detectability. This can be performed either before the sample is introduced into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column Derivatization: This strategy involves reacting the phenol with a labeling reagent to form a derivative that is more easily detected, typically by UV-Vis or fluorescence detectors. For phenolic compounds, this approach can increase sensitivity and selectivity. A common strategy is to use a reagent that introduces a chromophore or fluorophore into the phenol molecule. For instance, 4-nitrobenzoyl chloride has been successfully used for the pre-column derivatization of various phenols, allowing for their simultaneous determination by HPLC with UV detection. scirp.orgscirp.orgresearchgate.net The reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure complete derivatization. scirp.orgresearchgate.net The resulting derivatives are more stable and have improved chromatographic properties, leading to better separation and quantification. researchgate.net

Advantages:

Increases detection sensitivity and selectivity.

Can improve the chromatographic separation of analytes.

Removes excess derivatizing reagent before analysis, preventing interference.

Disadvantages:

The derivatization reaction may be complex or incomplete.

Potential for multiple derivative products.

Requires additional sample preparation steps.

Post-column Derivatization: In this approach, the derivatizing reagent is introduced into the mobile phase after the analytical column and before the detector. This technique is useful when the derivatives are unstable or when the original compound is better suited for separation. Post-column derivatization is often employed to enhance the detection of compounds that lack a strong chromophore. chromatographytoday.com Reaction Flow (RF) chromatography is an alternative technique to traditional post-column derivatization that uses efficient mixing to reduce the need for large reaction coils, which can degrade separation performance. chromatographytoday.com

Advantages:

No interference from the derivatizing reagent during separation.

Simpler sample preparation compared to pre-column methods.

Useful for unstable derivatives.

Disadvantages:

Potential for band broadening due to the post-column reaction coil.

Requires a more complex HPLC setup with an additional pump for the reagent.

Table 1: Comparison of HPLC Derivatization Strategies for Phenolic Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Time | Before injection | After separation, before detection |

| Primary Goal | Improve separation and detectability | Enhance detection |

| Reagent Interference | Excess reagent removed before injection | Reagent added after separation |

| System Complexity | Simpler HPLC system | Requires additional pump and mixer |

| Band Broadening | Minimal impact | Potential for significant broadening |

| Example Reagent | 4-Nitrobenzoyl chloride scirp.orgscirp.orgresearchgate.net | Potassium ferricyanide (B76249) chromatographytoday.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and semi-volatile organic compounds. For phenolic compounds like this compound, GC analysis can be challenging due to their polarity and potential for hydrogen bonding, which can lead to poor peak shape and adsorption on the column. gnest.org To overcome these issues, a derivatization step is often essential prior to GC analysis. gnest.org Derivatization modifies the polar hydroxyl group, making the resulting compound more volatile and less prone to adsorption. researchgate.netgcms.cz

Automated Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS)

Automated Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS) is a highly sensitive technique for the analysis of volatile and semi-volatile organic compounds in air and other matrices. matec-conferences.org This method eliminates the need for manual sample preparation, thereby improving reproducibility and accuracy. matec-conferences.org In TD-GC/MS, analytes are first trapped on a sorbent material. The sorbent is then heated, releasing the trapped compounds which are transferred to the GC column for separation and subsequent detection by a mass spectrometer. matec-conferences.orgtdlab.nl

This technique offers significant advantages for the analysis of phenols by automating the extraction and preconcentration steps. matec-conferences.org It allows for the detection of phenols at very low concentrations, often in the parts-per-trillion range. matec-conferences.orgmarkes.com The use of mass spectrometry provides definitive identification of the analytes based on their mass spectra. tdlab.nl The process typically involves a two-stage desorption to focus the analytes into a narrow band, maximizing sensitivity. tdlab.nlmarkes.com

Application of Derivatization Reagents for GC Analysis (e.g., pentafluorobenzyl bromide, perfluorooctanoyl chloride, silylating agents)

To improve the GC analysis of phenols, various derivatization reagents are employed to convert the polar hydroxyl group into a less polar, more volatile functional group. researchgate.netobrnutafaza.hr

Pentafluorobenzyl bromide (PFBBr): This is an alkylating agent that reacts with the hydroxyl group of phenols to form pentafluorobenzyl ethers. researchgate.netepa.gov These derivatives are highly volatile and exhibit a strong response with an Electron Capture Detector (ECD) due to the five fluorine atoms, enabling trace-level analysis. epa.govsettek.com

Perfluorooctanoyl chloride: This is an acylating reagent that reacts with phenols to form perfluorooctanoyl esters. Similar to PFBBr derivatives, these compounds are highly fluorinated and thus are very sensitive to ECD detection. Acylation with perfluoro acid anhydrides or acyl halides produces stable and highly volatile derivatives. gcms.cz

Silylating agents: Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czobrnutafaza.hr Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. tcichemicals.com The resulting TMS ethers are more volatile, less polar, and more thermally stable than the parent phenols, leading to improved chromatographic separation. gcms.czobrnutafaza.hrtcichemicals.com

Table 2: Common Derivatization Reagents for GC Analysis of Phenols

| Reagent Class | Example Reagent | Derivative Formed | Key Advantages | Recommended Detector |

|---|---|---|---|---|

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Ether | High volatility, excellent sensitivity researchgate.netepa.gov | ECD |

| Acylation | Perfluorooctanoyl chloride | Ester | Stable and highly volatile derivatives gcms.cz | ECD, FID gcms.cz |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl (B83357) Ether | Reduces polarity, increases volatility and stability gcms.cztcichemicals.com | FID, MS |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org For a compound like this compound, which may be a liquid or low-melting solid at room temperature, this technique would be applied to a suitable crystalline derivative. The process involves crystallizing the compound and then exposing the crystal to an X-ray beam. The resulting diffraction pattern of spots is used to calculate an electron density map, from which the precise positions of atoms in the crystal lattice can be determined. nih.govwikipedia.org

This method provides unambiguous information about:

Molecular conformation

Bond lengths and angles

Intermolecular interactions, such as hydrogen bonding

Crystal packing arrangements

While powder X-ray diffraction (PXRD) can be used to identify crystalline phases and determine lattice parameters for phenol derivatives, single-crystal X-ray diffraction provides the complete molecular structure. cambridge.orgjeol.com The structural data obtained is invaluable for understanding the solid-state properties of the molecule and can be used to correlate structure with physical and chemical properties.

Iv. Advanced Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) on the Phenolic Ring

The phenolic ring of 4-(3-Fluoropropoxy)phenol is activated towards electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl and 3-fluoropropoxy substituents. These reactions are fundamental in further functionalizing the aromatic core.

Influence of Substituents on Regioselectivity and Reactivity

The directing effect of substituents on an aromatic ring dictates the position of incoming electrophiles. In this compound, both the hydroxyl (-OH) and the 3-fluoropropoxy (-OCH₂CH₂CH₂F) groups are ortho, para-directing activators. This is because the oxygen atom in both groups possesses lone pairs of electrons that can be donated to the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. mdpi.com

The activating strength of these groups generally follows the order -O⁻ > -OH > -OR (alkoxy). While both groups activate the ring, the hydroxyl group is a stronger activator than the alkoxy group. mdpi.com However, the 3-fluoropropoxy group introduces an additional electronic effect. The highly electronegative fluorine atom exerts a deactivating inductive effect (-I effect), which withdraws electron density from the ring through the sigma bonds. This inductive effect slightly attenuates the activating ability of the 3-fluoropropoxy group compared to a non-fluorinated alkoxy group. libretexts.org

In typical EAS reactions on 4-substituted phenols, such as nitration or halogenation, a mixture of ortho- and para-substituted products is expected. For this compound, the substitution will occur at the positions ortho to the hydroxyl group (and meta to the 3-fluoropropoxy group) and ortho to the 3-fluoropropoxy group (and meta to the hydroxyl group). The precise ratio of these isomers will depend on the specific reaction conditions, the nature of the electrophile, and steric hindrance. nih.govnih.govdergipark.org.tr

Mechanistic Pathways of Ortho/Para Directing Effects

The ortho/para directing influence of the hydroxyl and 3-fluoropropoxy groups can be explained by examining the stability of the carbocation intermediate (arenium ion or sigma complex) formed during the electrophilic attack. masterorganicchemistry.com

When an electrophile attacks the positions ortho or para to the -OH or -OCH₂CH₂CH₂F group, the positive charge in the resulting resonance structures of the arenium ion can be delocalized onto the oxygen atom of the substituent. This creates an additional, highly stable resonance contributor where all atoms (except hydrogen) have a complete octet.

For an attack at the meta position, the positive charge is never delocalized onto the oxygen atom of the activating group. As a result, the arenium ions formed from ortho and para attack are more stabilized by resonance than the one formed from meta attack. libretexts.org This lower activation energy for the formation of the ortho and para intermediates leads to the preferential formation of ortho- and para-substituted products. libretexts.org

The general mechanism for electrophilic aromatic substitution is a two-step process:

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as the sigma complex or arenium ion. This step is typically the rate-determining step. masterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical transformations, including esterification, etherification, and reactions involving its conjugate base, the phenoxide ion.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding phenyl esters. Direct esterification with carboxylic acids often requires an acid catalyst and can be an equilibrium process. organic-chemistry.org More commonly, acyl chlorides or anhydrides are used in the presence of a base (like pyridine (B92270) or triethylamine) to achieve higher yields. For instance, reaction with acetyl chloride would yield 4-(3-fluoropropoxy)phenyl acetate.

Etherification: Further etherification of the phenolic hydroxyl group can be achieved through the Williamson ether synthesis. pbworks.comutahtech.edumasterorganicchemistry.comchegg.com This reaction involves the deprotonation of the phenol (B47542) to its corresponding phenoxide ion, which then acts as a nucleophile to displace a halide or other good leaving group from an alkyl halide. For example, treating this compound with sodium hydroxide (B78521) to form the sodium phenoxide, followed by reaction with methyl iodide, would produce 1-(3-fluoropropoxy)-4-methoxybenzene. This SN2 reaction is most efficient with primary alkyl halides. masterorganicchemistry.com

Formation and Reactivity of Phenoxide Ions

Phenols are weakly acidic and can be deprotonated by strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form phenoxide ions. The resulting 4-(3-fluoropropoxy)phenoxide ion is a potent nucleophile. The negative charge on the oxygen atom is delocalized into the aromatic ring, primarily at the ortho and para positions, which further enhances its nucleophilicity.

The phenoxide ion is the key intermediate in the Williamson ether synthesis as described above. It can also participate in other nucleophilic reactions, such as carboxylation (the Kolbe-Schmitt reaction), where the phenoxide reacts with carbon dioxide to introduce a carboxylic acid group onto the aromatic ring, predominantly at the ortho position.

Reactions Involving the Ether Linkage

The ether linkage in this compound, specifically the C-O bond of the 3-fluoropropoxy group, is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). ucalgary.cayoutube.com

The cleavage of alkyl aryl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. ucalgary.ca The reaction mechanism can be either SN1 or SN2, depending on the nature of the alkyl group. In the case of the 3-fluoropropyl group, which is a primary alkyl group, the cleavage would likely proceed through an SN2 mechanism. The halide ion would attack the less sterically hindered carbon of the 3-fluoropropyl group, leading to the formation of hydroquinone (B1673460) and 1-fluoro-3-halopropane. The cleavage of the aryl C-O bond is much more difficult due to the higher bond strength and the instability of the resulting phenyl cation.

Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of the C–O bond in alkyl aryl ethers is a fundamental transformation in organic synthesis, often employed for the deprotection of phenolic hydroxyl groups. eurekaselect.com For a compound like this compound, this involves breaking the bond between the aromatic ring's oxygen and the 3-fluoropropyl group. These reactions are typically facilitated by strong acids or Lewis acids. eurekaselect.comresearchgate.net

The mechanism of acid-catalyzed cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the structure of the alkyl group. eurekaselect.comresearchgate.netamacad.org The initial step in acidic cleavage is the protonation of the ether oxygen, which creates a better leaving group (a neutral phenol molecule). researchgate.netresearchgate.net

S(_N)2 Mechanism : For ethers with primary or secondary alkyl groups, the cleavage typically follows an S(_N)2 pathway. After protonation, a nucleophile (such as a halide ion from HBr or HI) attacks the less sterically hindered carbon of the alkyl group, displacing the phenol. eurekaselect.commdpi.com In the case of this compound, the 3-fluoropropyl group is a primary alkyl chain, suggesting a preference for the S(_N)2 mechanism. The nucleophilic attack would occur at the carbon adjacent to the ether oxygen.

S(_N)1 Mechanism : If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction proceeds via an S(_N)1 mechanism. eurekaselect.comamacad.org After protonation, the leaving group departs to form the carbocation, which is then attacked by the nucleophile.

A widely used reagent for cleaving alkyl aryl ethers is boron tribromide (BBr(_3)). acs.orgacs.org The reaction is thought to begin with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr(_3). acs.org This coordination makes the alkyl carbon more electrophilic. A bromide ion then acts as a nucleophile, attacking the alkyl group to cleave the C–O bond. acs.orgnih.gov Subsequent hydrolysis of the resulting borate (B1201080) ester liberates the phenol. acs.org Density functional theory (DFT) calculations on the BBr(_3)-mediated demethylation of anisole (B1667542) have suggested a more complex mechanism involving charged intermediates and the potential for one equivalent of BBr(_3) to cleave up to three equivalents of the ether. acs.orgkuleuven.be

Metal-catalyzed methods have also been developed for the cleavage of alkyl aryl ethers under milder conditions. usda.govnih.gov For instance, palladium and rhodium complexes can cleave allyl ethers, while iridium complexes in the presence of silanes can reductively cleave alkyl aryl ethers. nih.gov

| Mechanism | Substrate Requirement | Key Steps | Common Reagents |

|---|---|---|---|

| SN2 | Primary or secondary alkyl group | 1. Protonation of ether oxygen 2. Nucleophilic attack at the less hindered carbon | HBr, HI eurekaselect.commdpi.com |

| SN1 | Alkyl group forms a stable carbocation (tertiary, benzylic) | 1. Protonation of ether oxygen 2. Formation of carbocation 3. Nucleophilic attack | HBr, HI eurekaselect.comamacad.org |

| Lewis Acid Catalysis | General alkyl aryl ethers | 1. Formation of Lewis acid-base adduct 2. Nucleophilic attack by halide | BBr3acs.orgacs.org |

Specific Reaction Mechanisms for Analogues and Related Compounds

The reaction between a phenol and an epoxide is a crucial step in the formation of epoxy resins and other valuable chemical intermediates. This reaction involves the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring, leading to its opening. nih.govrsc.org The regioselectivity of this attack depends on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Under basic conditions, the phenol is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then attacks the less sterically hindered carbon of the epoxide ring in an S(_N)2-type mechanism. rsc.org

Catalysts are often employed to facilitate this reaction. Phosphonium halides have been shown to be specific catalysts for the reaction between epoxy groups and phenolic hydroxyl groups, without promoting side reactions like the homopolymerization of epoxides. Dimethylaminopyridine (DMAP) and its analogues have also been used as efficient catalysts for the regioselective ring-opening of terminal epoxides with phenolic nucleophiles, achieving high conversions and selectivities.

Theoretical studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanism. For instance, a DFT study on the phenol-epoxide ring-opening reaction catalyzed by tetraphenylphosphonium-tetraphenylborate (TPP-K) revealed a multi-step process. The reaction is initiated by the cleavage of the P-B bond in TPP-K. The resulting tetraphenylborate (B1193919) anion reacts with phenol to generate a phenoxide ion, which then forms an active species, tetraphenylphosphonium (B101447) phenolate (B1203915) (TPP-OPh). The phenoxide ion within this species then nucleophilically attacks the epoxide. Concurrently, the hydrogen atom of the phenolic OH group transfers to the oxygen of the ring-opened epoxide. nih.gov The rate-determining steps were identified as the cleavage of the P-B bond and a subsequent triphenylborane-forming reaction. nih.gov

| Aspect | Description | References |

|---|---|---|

| General Mechanism | Nucleophilic attack of phenoxide on the epoxide ring. | nih.govrsc.org |

| Regioselectivity (Basic Conditions) | Attack at the less sterically hindered carbon of the epoxide. | rsc.org |

| Catalysis | Phosphonium halides and DMAP are effective catalysts. | |

| Theoretical Insights (DFT) | Reveals multi-step pathways and identifies rate-determining steps. For TPP-K, P-B bond cleavage is crucial. | nih.gov |

The synthesis of amino alkyl phenols often proceeds via the Mannich reaction, a three-component condensation involving a phenol, an aldehyde (commonly formaldehyde), and a primary or secondary amine. The key feature of this reaction's mechanism is the formation of an imine or, more accurately, an electrophilic iminium ion intermediate.

The mechanism begins with the reaction between the amine and formaldehyde (B43269) to form an iminium ion, which is a potent electrophile. The phenol, which exists in equilibrium with its more nucleophilic enol tautomer under the acidic reaction conditions, then attacks the iminium ion. This electrophilic aromatic substitution reaction results in the formation of a C-C bond, typically at the ortho position to the hydroxyl group, yielding the amino alkyl phenol product.

The regioselectivity of the Mannich reaction with phenols, which strongly favors ortho-substitution, is often attributed to the formation of a hydrogen bond between the phenolic hydroxyl group and the nitrogen of the imine in the transition state. This pre-organizes the reactants for the ortho-attack.

The reaction can be performed with pre-formed imines, which then react with phenols in aqueous solutions over a wide pH range. The electrophilicity of the imine, which is crucial for the reaction with the less nucleophilic phenol, can be enhanced by protonation of the imine nitrogen or by conjugation with electron-withdrawing groups.

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic addition of the amine to formaldehyde, followed by dehydration. | Iminium ion (electrophile) |

| 2 | Tautomerization of the phenol. | Enol form of phenol (nucleophile) |

| 3 | Nucleophilic attack of the enol on the iminium ion. | Transition state stabilized by H-bonding |

| 4 | Rearomatization to form the final amino alkyl phenol product. | Ortho-substituted amino alkyl phenol |

Phenols are susceptible to oxidation, leading to a variety of products through several mechanistic pathways. These transformations are central to biological processes, industrial applications, and the synthesis of complex natural products. The initial step in many phenol oxidation reactions is the formation of a phenoxy radical through a one-electron oxidation.

Oxidative Coupling : Phenoxy radicals are resonance-stabilized, with spin density at the oxygen atom and at the ortho and para positions of the aromatic ring. This allows them to undergo coupling reactions to form new C-C or C-O bonds. This process, known as oxidative coupling, can be either intramolecular or intermolecular and is a key step in the biosynthesis of many natural products. Metal catalysts, often involving copper, iron, or vanadium, are frequently used to control the selectivity of these coupling reactions. The choice of catalyst and reaction conditions can direct the coupling to favor ortho-ortho, para-para, or ortho-para linkages.

Formation of Quinones : Further oxidation of phenols can lead to the formation of quinones. For example, the oxidation of hydroquinone (1,4-dihydroxybenzene) readily yields para-benzoquinone. This transformation is a reversible redox process and is biologically significant, as seen in coenzymes like ubiquinone. The oxidation of phenols to ortho-quinones can also be achieved regioselectively using reagents like o-iodoxybenzoic acid (IBX).

Enzymatic Oxidation : In biological systems and food chemistry, the oxidation of phenols is often catalyzed by enzymes, most notably polyphenol oxidases (PPOs). These copper-containing enzymes catalyze the oxidation of o-diphenols to o-quinones, which then undergo non-enzymatic polymerization to form brown pigments (melanins), a process known as enzymatic browning.

The mechanisms of these oxidative transformations can be complex and may involve radical-radical coupling or the reaction of a phenoxy radical with a neutral phenol molecule. Controlling the regioselectivity and preventing over-oxidation to polymeric materials are major challenges in the synthetic application of phenol oxidation.

| Transformation | Key Intermediate | Common Products | Catalysts/Reagents |

|---|---|---|---|

| Oxidative Coupling | Phenoxy radical | Biphenols, Diaryl ethers | Cu, Fe, V complexes |

| Quinone Formation | Phenoxy radical | p-Benzoquinones, o-Benzoquinones | Chromic acid, IBX, PPO |

| Polymerization | Phenoxy radical, Quinones | Polymeric materials, Melanins | PPO, Air oxidation |

Phenol derivatives can undergo various transformations upon exposure to ultraviolet (UV) or visible light. These photochemical reactions are relevant in environmental chemistry, for the degradation of pollutants, and in synthetic organic chemistry. The primary photochemical processes often involve the excitation of the phenol to an electronically excited state, which can then undergo several decay pathways.

One of the most studied photochemical reactions of phenols is O-H bond fission (photodissociation). Upon absorption of UV light, the molecule is promoted to an excited (\pi\pi) state. This state can couple to a repulsive (\pi\sigma) state, leading to the homolytic cleavage of the O-H bond and the formation of a phenoxy radical and a hydrogen atom. The efficiency of this process can be influenced by substituents on the aromatic ring.

In aqueous solutions, the photooxidation of phenols is a significant degradation pathway. This can be initiated by direct photolysis or through photosensitized reactions. In the presence of photosensitizers like aromatic ketones or quinoid compounds, the excited sensitizer (B1316253) can transfer energy to molecular oxygen to form singlet oxygen, or it can directly abstract a hydrogen atom from the phenol, initiating its oxidation. The photooxidation in aqueous media often involves highly reactive species such as hydroxyl radicals (•OH), which can be generated, for example, by the photolysis of hydrogen peroxide (UV/H(_2)O(_2)). These radicals attack the aromatic ring, leading to hydroxylated intermediates like catechol and hydroquinone, which are subsequently oxidized and can undergo ring cleavage to form smaller organic acids, eventually leading to complete mineralization. The quantum yields of these phototransformations are dependent on various factors, including the pH of the solution, the presence of oxygen, and the nature of any photosensitizers or photocatalysts present.

Photocatalysis, particularly using semiconductors like titanium dioxide (TiO(_2)), is an effective method for the degradation of phenolic compounds. Upon UV irradiation, TiO(_2) generates electron-hole pairs, which lead to the formation of hydroxyl radicals and superoxide (B77818) radical anions, both of which are potent oxidizing agents that can degrade phenols.

| Process | Key Mechanism | Primary Products/Intermediates | Influencing Factors |

|---|---|---|---|

| Photodissociation | O-H bond cleavage via coupling of excited states (¹ππ* → ¹πσ*) | Phenoxy radical, H atom | Substituents on the ring |

| Photooxidation (Aqueous) | Attack by hydroxyl radicals (•OH) or singlet oxygen | Hydroxylated phenols (catechol, hydroquinone), quinones | pH, O₂, photosensitizers |

| Photocatalysis (e.g., with TiO₂) | Generation of •OH and O₂⁻• on the catalyst surface | Mineralization to CO₂ and H₂O | Catalyst type, pH, substrate concentration |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, particularly density functional theory (DFT), are powerful tools for investigating the structure, reactivity, and electronic properties of molecules like this compound and its analogues. While specific computational studies on this compound are not prevalent in the literature, valuable insights can be gleaned from studies on related fluorinated and alkoxy-substituted phenols.

Computational studies on substituted phenols have been used to predict their reactivity towards various chemical reactions. For instance, the reactivity of phenolic compounds with formaldehyde has been correlated with the calculated atomic charges on the aromatic ring. Similarly, the antioxidant properties of fluorinated flavones, which contain phenolic moieties, have been investigated by calculating parameters like bond dissociation enthalpies (BDEs) for the phenolic O-H bond.

The presence of a fluorine atom, as in the 3-fluoropropoxy group, can significantly influence the molecule's properties. DFT studies on fluorinated phenols and their bioisosteres have been conducted to understand their acidity (pKa), lipophilicity (logD), and electronic properties. The high electronegativity of fluorine can affect the electron density distribution throughout the molecule, influencing bond strengths, conformational preferences, and intermolecular interactions.

Conformational analysis, which can be performed using computational methods, is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which has a flexible propoxy chain. These studies can identify the lowest energy conformers and the rotational barriers between them, which can impact the molecule's reactivity and biological activity.

Furthermore, computational models are used to elucidate reaction mechanisms. For example, ab initio calculations have been used to study the nucleophilic deoxyfluorination of phenols, suggesting that C-F bond formation proceeds through a concerted transition state rather than a discrete Meisenheimer intermediate. DFT calculations have also been employed to determine the proton affinities of halogenated phenols at different sites on the molecule. Such studies provide a molecular-level understanding of chemical processes that is often difficult to obtain through experimental means alone.

| Area of Study | Computational Method | Properties/Information Obtained | Relevance |

|---|---|---|---|

| Reactivity Prediction | DFT, Ab initio | Atomic charges, Bond Dissociation Enthalpies (BDEs), Reaction barriers | Predicting antioxidant activity, reactivity in synthesis |

| Electronic Properties | DFT | HOMO/LUMO energies, Dipole moments, pKa | Understanding acidity, lipophilicity, and electronic behavior |

| Conformational Analysis | Molecular Mechanics, DFT | Lowest energy conformers, Rotational barriers | Relating structure to biological activity and reactivity |

| Reaction Mechanisms | DFT, Ab initio | Transition state structures, Reaction pathways, Activation energies | Elucidating detailed steps of chemical transformations |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of phenolic compounds. imist.maresearchgate.net By applying DFT methods, researchers can calculate a variety of thermochemical and electronic descriptors that provide deep insights into reaction mechanisms and molecular stability. imist.manih.gov For a molecule like this compound, DFT calculations can elucidate the influence of both the hydroxyl and the 3-fluoropropoxy substituents on the electronic properties of the aromatic ring.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.manih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. imist.manih.gov For instance, DFT studies on para-substituted phenols have shown that the nature of the substituent significantly affects these frontier orbitals and, consequently, the molecule's reactivity profile. imist.ma

| Parameter | Description | Typical Value for a Substituted Phenol (Illustrative) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.4 eV | imist.ma |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.7 eV | imist.ma |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 5.7 eV | imist.ma |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | ~2.5 D | imist.ma |

| Global Electrophilicity (ω) | Index of a molecule's ability to accept electrons. | 1.1 - 1.2 eV | imist.ma |

| Global Nucleophilicity (N) | Index of a molecule's ability to donate electrons. | 2.8 - 2.9 eV | imist.ma |

Computational Modeling of Ligand-Receptor Interactions (for related compounds)

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of how a ligand, such as a derivative of this compound, interacts with a biological target at the atomic level. nih.govnih.gov Techniques like molecular docking and homology modeling are used to build and refine models of these interactions, providing insights that guide the design of more potent and selective therapeutic agents. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This process involves generating a multitude of possible binding poses and scoring them based on a force field that approximates the binding energy. For compounds related to this compound, which have been investigated as agents for Positron Emission Tomography (PET) targeting specific transporters like the serotonin (B10506) transporter (SERT), docking studies can be invaluable. nih.gov Such studies can reveal key interactions, for example, hydrogen bonding between the phenolic hydroxyl group and polar residues in the receptor's active site, or hydrophobic interactions involving the phenyl ring and the fluoropropoxy chain.

When the three-dimensional structure of a target receptor has not been experimentally determined, homology modeling can be employed. nih.gov This technique constructs an atomic-resolution model of the target protein based on its amino acid sequence and a known experimental structure of a homologous protein. This model can then be used for subsequent docking studies to understand ligand binding. nih.gov For instance, a homology model of the dopamine (B1211576) D3 receptor has been used to study the binding of various ligands, leading to the development of a pharmacophore model that describes the essential features required for binding. nih.gov This computational approach allows researchers to rationalize the binding affinities of structurally diverse ligands and provides a framework for designing new molecules with improved therapeutic properties. nih.govnih.gov

| Interaction Type | Potential Interacting Groups on this compound | Potential Receptor Residues (Example) | Significance |

| Hydrogen Bond | Phenolic -OH group | Aspartate, Serine, Tyrosine | Key for anchoring the ligand in the binding pocket. |

| Hydrophobic | Phenyl ring, Propoxy chain | Leucine, Isoleucine, Valine | Contributes to binding affinity and stability. |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | Orients the ligand within the active site. |

| Halogen Bond | Fluorine atom | Carbonyl oxygen, Electron-rich groups | Can enhance binding affinity and selectivity. |

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Analysis